Cas no 1806903-58-1 (4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid)

4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid structure
1806903-58-1 structure
商品名:4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid
CAS番号:1806903-58-1
MF:C9H7Cl2F2NO2
メガワット:270.060187578201
CID:4871424

4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid 化学的及び物理的性質

名前と識別子

    • 4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid
    • インチ: 1S/C9H7Cl2F2NO2/c10-3-5-6(11)1-4(2-7(15)16)14-8(5)9(12)13/h1,9H,2-3H2,(H,15,16)
    • InChIKey: RVOWWEHGYRTDKP-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(CC(=O)O)N=C(C(F)F)C=1CCl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 256
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 50.2

4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029047864-250mg
4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid
1806903-58-1 97%
250mg
$950.40 2022-03-31
Alichem
A029047864-500mg
4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid
1806903-58-1 97%
500mg
$1,564.80 2022-03-31
Alichem
A029047864-1g
4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid
1806903-58-1 97%
1g
$2,950.20 2022-03-31

4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid 関連文献

4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acidに関する追加情報

Introduction to 4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid (CAS No. 1806903-58-1)

4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid (CAS No. 1806903-58-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This compound belongs to the pyridine derivatives family, which is well-documented for its diverse applications in medicinal chemistry. The presence of multiple functional groups, including a chloro substituent, a chloromethyl group, and a difluoromethyl group, makes this molecule a promising candidate for further investigation in drug discovery and development.

The chloro and chloromethyl groups in the molecule contribute to its reactivity, enabling various chemical transformations that can be exploited in synthetic chemistry. These functional groups are particularly useful in constructing more complex molecules through nucleophilic substitution reactions or as anchors for further derivatization. Additionally, the difluoromethyl group is known to enhance metabolic stability and binding affinity, making it a valuable moiety in the design of bioactive compounds.

Recent advancements in the field of medicinal chemistry have highlighted the importance of pyridine derivatives in the development of novel therapeutic agents. Studies have demonstrated that pyridine-based scaffolds can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of substituents in 4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid may contribute to its potential as a lead compound for the synthesis of new drugs targeting various diseases.

In particular, the chloromethyl group provides a versatile handle for further functionalization, allowing chemists to explore different pharmacophores and optimize the compound's biological profile. This flexibility is crucial in drug discovery pipelines, where multiple iterations are often required to achieve the desired efficacy and safety profiles. The difluoromethyl group, on the other hand, has been extensively studied for its ability to improve pharmacokinetic properties, such as reducing metabolic clearance and enhancing binding interactions with biological targets.

Current research in the field of medicinal chemistry has shown that pyridine derivatives can be modified in various ways to enhance their therapeutic potential. For instance, studies have explored the use of computational methods to predict the binding modes of these compounds with target proteins. These computational approaches have helped identify key interactions that can be optimized through structural modifications. In this context, 4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid represents an interesting starting point for such investigations.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired pyridine core. These methods are essential for achieving the complex architecture of the molecule while maintaining functional group integrity.

One of the most compelling aspects of 4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid is its potential as a building block for more complex pharmacological entities. By leveraging its reactive sites, researchers can design derivatives with enhanced potency and selectivity. For example, modifications at the chloro or chloromethyl positions could lead to compounds with improved solubility or reduced toxicity. Similarly, variations around the difluoromethyl group might result in altered metabolic profiles or increased bioavailability.

The pharmaceutical industry has long recognized the value of heterocyclic compounds like pyridines in drug development. These molecules often exhibit favorable pharmacokinetic properties and can interact with biological targets in unique ways. As a result, there is ongoing interest in exploring new derivatives of pyridine-based scaffolds for therapeutic applications. The unique combination of functional groups in 4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid makes it an attractive candidate for such explorations.

In conclusion,4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid (CAS No. 1806903-58-1) is a structurally intriguing compound with significant potential in pharmaceutical research. Its versatile functional groups offer opportunities for further chemical modification and biological evaluation. As our understanding of medicinal chemistry continues to evolve,4-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-6-acetic acid may play a crucial role in the discovery and development of novel therapeutic agents that address unmet medical needs.

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